molecular formula C7H16O B128172 5-Methyl-1-hexanol CAS No. 627-98-5

5-Methyl-1-hexanol

Cat. No.: B128172
CAS No.: 627-98-5
M. Wt: 116.2 g/mol
InChI Key: ZVHAANQOQZVVFD-UHFFFAOYSA-N
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Description

5-Methyl-1-hexanol: is an organic compound with the molecular formula C7H16O It is a type of aliphatic alcohol, characterized by a hydroxyl group (-OH) attached to a carbon chain5-methylhexan-1-ol . It is a colorless liquid with a fruity odor and is soluble in organic solvents such as ethanol, ether, and benzene .

Mechanism of Action

Target of Action

5-Methyl-1-hexanol is an aliphatic alcohol . The primary targets of aliphatic alcohols are generally lipid bilayers of cell membranes. They interact with the fatty acid chains in the phospholipids, causing changes in fluidity and permeability.

Biochemical Pathways

This can influence signal transduction pathways, ion transport mechanisms, and enzymatic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-1-hexanol can be synthesized through the reduction of 5-methylhexanoic acid . This reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes. This method is commonly used to produce mixtures of isomeric C6-alcohols, which are precursors to plasticizers .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-1-hexanol can undergo oxidation reactions to form . Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: As mentioned earlier, this compound can be synthesized by the reduction of 5-methylhexanoic acid.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride (SOCl2) to form .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 5-Methylhexanoic acid.

    Reduction: this compound.

    Substitution: 5-Methylhexyl chloride.

Scientific Research Applications

Chemistry: 5-Methyl-1-hexanol is used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of esters and other derivatives.

Biology: In biological research, this compound is used as a reference compound in the study of volatile organic compounds (VOCs) emitted by plants and microorganisms .

Medicine: While not widely used in medicine, this compound can be a component in the synthesis of pharmaceuticals and other bioactive compounds.

Industry: In the industrial sector, this compound is used in the manufacture of plasticizers, lubricants, and surfactants. It is also a component in the formulation of fragrances and flavors due to its fruity odor .

Comparison with Similar Compounds

    1-Hexanol: Similar in structure but lacks the methyl group at the fifth carbon.

    2-Methyl-1-pentanol: Similar in structure but has the methyl group at the second carbon.

    Isoheptanol: Another isomer of heptanol with a different arrangement of carbon atoms.

Uniqueness: 5-Methyl-1-hexanol is unique due to the presence of the methyl group at the fifth carbon, which influences its physical and chemical properties. This structural difference can affect its boiling point, solubility, and reactivity compared to other isomers .

Properties

IUPAC Name

5-methylhexan-1-ol
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InChI

InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZVHAANQOQZVVFD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCO
Source PubChem
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Molecular Formula

C7H16O
Record name ISO HEPTYL ALCOHOL
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DSSTOX Substance ID

DTXSID501031584
Record name 5-Methyl-1-hexanol
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Molecular Weight

116.20 g/mol
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Physical Description

Iso heptyl alcohol appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals, as a solvent, and in cosmetic formulations.
Record name ISO HEPTYL ALCOHOL
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CAS No.

51774-11-9, 627-98-5, 70914-20-4
Record name ISO HEPTYL ALCOHOL
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Record name 5-Methyl-1-hexanol
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Record name 5-Methyl-1-hexanol
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Record name 5-methylhexan-1-ol
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Record name Isoheptan-1-ol
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Record name ISOHEPTANOL (MIXED ISOMERS)
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Record name 5-METHYL-1-HEXANOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 5-methyl-1-hexanol chosen as an extraction solvent in the study on organophosphorus pesticides?

A: The study by ([1] Han, Y., Wang, Y., & Chen, S. (2013). Two dispersive liquid–liquid microextraction methods coupled with gas chromatography–mass spectrometry for the determination of organophosphorus pesticides in field water. Journal of Separation Science, 36(15), 2440–2447. https://doi.org/10.1002/jssc.201300207) investigated its effectiveness in extracting organophosphorus pesticides (OPPs) from water samples. This compound, with its low solubility in water, ability to form a distinct phase, and suitable chromatographic properties [], proved to be an effective extraction solvent for this application.

Q2: How does the extraction efficiency of this compound compare to other methods?

A: The research by [] Han et al. (2013) compared this compound in the newly developed Up-and-Down Shaker-Assisted Dispersive Liquid–Liquid Microextraction (UDSA-DLLME) method against other established emulsification techniques, including vortex-assisted, ultrasound-assisted, and manual-shaking-enhanced ultrasound-assisted methods. The results indicated that using this compound in the UDSA-DLLME method yielded superior extraction efficiency and precision for OPPs compared to the alternative methods [].

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